Cas no 1702157-18-3 (7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole)

7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
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- 1H-Indole, 7-bromo-3-ethyl-2,3-dihydro-3-methyl-
- 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole
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- MDL: MFCD30499945
- インチ: 1S/C11H14BrN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3
- InChIKey: LWAWDEBWDWEEJH-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2Br)C(CC)(C)C1
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338873-0.05g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.05g |
$1308.0 | 2023-09-03 | ||
Enamine | EN300-338873-2.5g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 2.5g |
$3051.0 | 2023-09-03 | ||
Enamine | EN300-338873-0.1g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.1g |
$1371.0 | 2023-09-03 | ||
Enamine | EN300-338873-5g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 5g |
$4517.0 | 2023-09-03 | ||
Enamine | EN300-338873-0.5g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.5g |
$1495.0 | 2023-09-03 | ||
Enamine | EN300-338873-10.0g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 10.0g |
$6697.0 | 2023-02-23 | ||
Enamine | EN300-338873-10g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 10g |
$6697.0 | 2023-09-03 | ||
Enamine | EN300-338873-5.0g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 5.0g |
$4517.0 | 2023-02-23 | ||
Enamine | EN300-338873-1g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 1g |
$1557.0 | 2023-09-03 | ||
Enamine | EN300-338873-0.25g |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole |
1702157-18-3 | 0.25g |
$1432.0 | 2023-09-03 |
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 1702157-18-3 and Product Name: 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole
The compound with the CAS number 1702157-18-3 and the product name 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic molecules, specifically indole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole is characterized by its structural features, which include a bromine substituent at the 7-position of the indole ring and ethyl and methyl groups at the 3-position. These structural elements contribute to its unique chemical properties and biological interactions. The presence of the bromine atom, in particular, makes it a valuable intermediate in synthetic chemistry, enabling further functionalization through various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In recent years, indole derivatives have been extensively studied for their pharmacological properties. The 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole compound has shown promise in several preclinical studies as a potential lead molecule for the development of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds that target various disease pathways, including cancer, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Specifically, it has been hypothesized that 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole may interact with enzymes involved in signal transduction pathways, thereby influencing cellular processes such as proliferation and apoptosis. Preliminary computational studies suggest that the compound can bind to specific binding pockets on target enzymes, potentially leading to inhibitory effects.
The synthesis of 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves multi-step organic transformations that highlight the synthetic versatility of indole derivatives. The introduction of the bromine atom at the 7-position is typically achieved through electrophilic aromatic substitution reactions, while the ethyl and methyl groups are incorporated via alkylation reactions. These synthetic strategies not only demonstrate the compound's accessibility but also its utility as a building block for more complex molecules.
Recent advancements in medicinal chemistry have emphasized the importance of structure-based drug design. The three-dimensional structure of 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole, as determined through X-ray crystallography or computational modeling, provides critical insights into its binding interactions with biological targets. This structural information is invaluable for optimizing lead compounds into viable drugs by improving potency, selectivity, and pharmacokinetic properties.
The pharmaceutical industry has shown increasing interest in indole derivatives due to their broad spectrum of biological activities. 7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole exemplifies this trend by demonstrating efficacy in multiple preclinical models. For instance, studies have indicated its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting key inflammatory pathways. Additionally, its ability to interact with transcription factors has raised hopes for its application in treating neurological disorders characterized by dysregulated gene expression.
The development of novel drug candidates often involves a rigorous screening process to identify compounds with desirable pharmacological profiles. 7-bromo-3-ethyl-3-methyl-2,3-dihydro-Hindole has undergone extensive testing in various assays to evaluate its efficacy and safety. These assays have included cell-based assays to assess cytotoxicity and enzyme inhibition, as well as animal models to evaluate pharmacokinetic behavior and therapeutic effects. The results have been encouraging enough to warrant further investigation into its clinical potential.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and specificity of 7-bromo-Hindolone, allowing researchers to make informed decisions about which analogs merit further exploration. These computational tools also aid in identifying potential metabolic pathways and side effects early in the development process, thereby streamlining the drug discovery pipeline.
In conclusion,7-bromo-Hindolone (CAS No. 170215718) represents a promising candidate for further development in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthetic chemistry while its demonstrated biological activities suggest potential therapeutic applications across multiple disease areas. As research continues to uncover new insights into its mechanisms of action,this compound is poised to play a significant role in future drug development efforts.
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